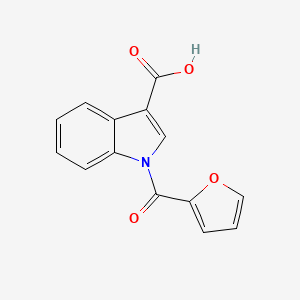

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Description

BenchChem offers high-quality 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H9NO4 |

|---|---|

Molecular Weight |

255.22 g/mol |

IUPAC Name |

1-(furan-2-carbonyl)indole-3-carboxylic acid |

InChI |

InChI=1S/C14H9NO4/c16-13(12-6-3-7-19-12)15-8-10(14(17)18)9-4-1-2-5-11(9)15/h1-8H,(H,17,18) |

InChI Key |

CILDCIGZSMAFLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=CO3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Introduction

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid is a complex heterocyclic molecule that incorporates three key chemical motifs: an indole nucleus, a furan ring, and a carboxylic acid. The indole structure is a prevalent scaffold in medicinal chemistry, while the furan ring and carboxylic acid group impart distinct chemical reactivity and physical properties. This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, offering both established data from related structures and predictive analysis grounded in fundamental chemical principles. The intended audience includes researchers in drug discovery, chemical synthesis, and materials science who may use this molecule as a building block or investigate its potential applications.

This document is structured to provide not only reference data but also the underlying scientific rationale and the experimental methodologies required for its verification.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity. The molecule consists of an indole-3-carboxylic acid core where the indole nitrogen has been acylated with a furan-2-carbonyl group, forming an amide linkage.

Chemical Structure

The key functional groups—the indole ring system, the furan ring, the N-acyl amide, and the carboxylic acid—are highlighted in the diagram below. This arrangement dictates the molecule's electronic properties, potential for intermolecular interactions, and overall chemical behavior.

Caption: Figure 1. Annotated Structure of the Molecule

Chemical Identifiers

A summary of the key identifiers for 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid is provided below.

| Identifier | Value | Source |

| IUPAC Name | 1-(furan-2-carbonyl)-1H-indole-3-carboxylic acid | N/A |

| CAS Number | 1369075-81-9 | |

| Molecular Formula | C₁₄H₉NO₄ | |

| Molecular Weight | 255.23 g/mol | |

| SMILES | O=C(C1=CN(C(C2=CC=CO2)=O)C3=C1C=CC=C3)O |

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application. The properties of this molecule are dominated by its rigid, aromatic structure and its capacity for hydrogen bonding.

| Property | Predicted Value / Observation | Rationale and Comparative Analysis |

| Physical State | Crystalline Solid | The parent compounds, indole-3-carboxylic acid and 2-furoic acid, are both solids at room temperature.[1][2] The large, planar structure and strong intermolecular forces (see below) of the target molecule strongly favor a solid state. |

| Appearance | Pale Beige to Light Orange Solid | Based on the appearance of the parent indole-3-carboxylic acid.[3] |

| Melting Point | > 210 °C (Predicted) | Indole-3-carboxylic acid has a high melting point of approximately 206.5 °C.[1] The addition of the furan-2-carbonyl group increases molecular weight and likely enhances crystal lattice packing, suggesting an even higher melting point. |

| Solubility | Poorly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF). | Carboxylic acids with large aromatic scaffolds generally exhibit low aqueous solubility.[4] However, they are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as demonstrated by indole-3-carboxylic acid, which is soluble in DMSO at 30 mg/mL.[5] |

| Acidity (pKa) | ~4-5 (Predicted) | The primary acidic site is the carboxylic acid proton. Its pKa is expected to be in the typical range for aromatic carboxylic acids. The delocalization of the resulting carboxylate anion into the indole ring system stabilizes the conjugate base, making it acidic.[6] |

Intermolecular Forces and Dimerization

Like most carboxylic acids, this molecule is capable of forming strong intermolecular hydrogen bonds.[4][6] The carboxylic acid group can act as both a hydrogen bond donor (the -OH proton) and an acceptor (the C=O and -OH oxygens). A key structural feature of carboxylic acids in the solid state and in nonpolar solvents is the formation of hydrogen-bonded dimers.[6][7] This dimerization effectively doubles the molecular size, which is a primary reason for their unusually high boiling and melting points compared to other molecules of similar weight.[6][7]

Caption: Figure 2. Hydrogen-Bonded Dimerization

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for molecular structure confirmation and purity assessment. The expected spectral characteristics are derived from the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be complex but highly informative.

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is predicted to appear in the 10-12 ppm region, which is a distinctive feature of carboxylic acid protons.[8] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Indole and Furan Protons: These aromatic protons will appear in the region between 6.5 and 8.5 ppm. The specific chemical shifts and coupling constants will be diagnostic of their positions on the respective rings.

-

-

¹³C NMR:

-

Carbonyl Carbons (-COOH and -C(O)N-): Two signals are expected in the highly deshielded region of the spectrum. The carboxylic acid carbonyl carbon typically appears between 160-180 ppm.[8] The amide carbonyl will also be in a similar region.

-

Aromatic Carbons: A series of signals between 100-140 ppm will correspond to the carbons of the indole and furan rings.

-

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very prominent, broad absorption band is expected from approximately 2500 to 3300 cm⁻¹. This broadness is a classic indicator of the strong hydrogen bonding in carboxylic acid dimers.[8]

-

C=O Stretch (Carbonyls): Two distinct, strong, and sharp absorption bands are anticipated between 1680 and 1750 cm⁻¹. One corresponds to the carboxylic acid carbonyl, and the other to the amide carbonyl.

-

C-N Stretch (Amide): A moderate absorption will be present in the 1300-1400 cm⁻¹ region.

-

Aromatic C=C and C-H Stretches: Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region (C=C) and above 3000 cm⁻¹ (C-H).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak [M]+: The exact mass corresponding to the molecular formula C₁₄H₉NO₄ (255.0532 g/mol for the monoisotopic mass) should be observed.

-

Key Fragmentation: Common fragmentation pathways would likely include the loss of the carboxyl group (-COOH, 45 Da), the furan-2-carbonyl group (-C₅H₃O₂, 95 Da), or carbon monoxide (-CO, 28 Da) from the furan ring or carbonyls.

Experimental Protocols for Verification

To ensure scientific integrity, predicted properties must be confirmed through rigorous experimental protocols. The following section outlines standard, self-validating methodologies suitable for a professional research environment.

Protocol for Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) provides a more precise and informative measure of melting point and thermal transitions than traditional methods.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the dried compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

-

Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak temperature and the enthalpy of fusion can also be determined.

Caption: Figure 3. DSC Experimental Workflow

Protocol for Spectroscopic Characterization

This protocol outlines the steps for acquiring a full spectroscopic profile.

Methodology:

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and allows for the observation of the acidic carboxylic proton.

-

FT-IR (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. No further preparation is needed.

-

LC-MS: Prepare a stock solution of the compound in DMSO or methanol at 1 mg/mL. Dilute this solution to ~1-10 µg/mL in an appropriate mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).

-

FT-IR: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

-

LC-MS: Inject the diluted sample into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source. Run a gradient elution and acquire mass spectra in both positive and negative ion modes.

-

-

Data Processing: Process the raw data using appropriate software to identify chemical shifts, coupling constants, absorption frequencies, and mass-to-charge ratios.

Conclusion

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid is a high-melting, crystalline solid with poor aqueous solubility but good solubility in polar aprotic solvents. Its structure is rich in functionality, leading to a distinctive spectroscopic profile characterized by a highly deshielded carboxylic acid proton in ¹H NMR and strong, broad O-H and C=O stretching bands in its IR spectrum. The methodologies outlined in this guide provide a robust framework for the experimental verification of these properties, ensuring data integrity for researchers utilizing this compound in further scientific endeavors.

References

-

PubChem. (n.d.). Indole-3-Carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(Furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1H-Indole-3-carboxylic acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

-

Defense Technical Information Center. (2015). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2023, October). Figure S11. 1 H NMR spectrum of 3f. Retrieved from [Link]

-

ResearchGate. (2010, January). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. Retrieved from [Link]

-

Crysdot LLC. (n.d.). 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]

-

Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, cis-. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

NIST. (n.d.). Furan-3-carboxylic acid, 4-methyl-2-(2-methoxycarbonylethyl)-5-(4-hydroxypentyl), methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. byjus.com [byjus.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid chemical structure and analysis

[1][2]

Executive Summary

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid (Formula: C₁₄H₉NO₄ | MW: 255.23 g/mol ) is a bicyclic heteroaromatic acid characterized by an indole core acylated at the N1 position with a furan-2-carbonyl moiety.[1][2][3][4][5][6]

In drug development and forensic analysis, this structure serves two primary roles:

-

Metabolic Marker: It is the primary hydrolysis product of N1-furoylated indole-3-carboxamides or esters (putative synthetic cannabinoids or prodrugs).[1]

-

Synthetic Precursor: It functions as a building block for "active amide" prodrugs designed to improve lipophilicity and blood-brain barrier penetration before in vivo cleavage.[1]

Key Physicochemical Data:

| Property | Value (Predicted/Experimental) | Notes |

| Molecular Weight | 255.23 g/mol | Monoisotopic Mass: 255.0532 |

| LogP | 2.8 – 3.2 | Moderate lipophilicity; acid group lowers LogD at pH 7.[1]4. |

| pKa (Acid) | ~3.8 – 4.2 | Carboxylic acid proton.[1] |

| pKa (Base) | N/A | Indole nitrogen is non-basic due to acylation.[1] |

| Solubility | DMSO, Methanol, Acetonitrile | Poor water solubility (acid form).[1] |

Chemical Structure & Stability Analysis[1]

The molecule features a labile N-acyl bond .[1] Unlike typical amides, N-acylated indoles are electronically similar to anhydrides or activated esters because the nitrogen lone pair is delocalized into the indole aromatic system, reducing its donation into the exocyclic carbonyl.[1]

-

Implication for Analysis: The N1-furoyl group is susceptible to hydrolysis under basic conditions (pH > 9) or nucleophilic attack (e.g., methanolysis during storage).[1]

-

Implication for Synthesis: Direct acylation of indole-3-carboxylic acid is inefficient due to self-reaction.[1] A protection-deprotection strategy is required.[1]

Structural Connectivity Diagram (Graphviz)

Figure 1: Structural connectivity highlighting the labile N1-furoyl "active amide" bond.[1]

Synthetic Route: The tert-Butyl Strategy[1]

To synthesize this compound with high fidelity, one must avoid basic hydrolysis of the N-furoyl group during the final step.[1] Standard methyl ester hydrolysis (using LiOH/NaOH) often cleaves the N-acyl group alongside the C-ester.[1]

Recommended Protocol: tert-Butyl Ester Deprotection (Acidolysis).[1]

Step-by-Step Methodology

-

Precursor Preparation:

-

N-Acylation:

-

Reactants: tert-butyl 1H-indole-3-carboxylate, Sodium Hydride (NaH, 60% dispersion), Furan-2-carbonyl chloride.[1]

-

Solvent: Anhydrous DMF or THF at 0°C.

-

Mechanism: Deprotonation of indole NH (pKa ~16) followed by nucleophilic attack on the furoyl chloride.[1]

-

Product: tert-butyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate.[1]

-

-

Selective Deprotection (The Critical Step):

Synthesis Workflow Diagram

Figure 2: Optimized synthetic pathway using acid-labile protection to preserve the N-furoyl moiety.

Analytical Characterization

Validating the structure requires distinguishing the N-furoyl group from other isomers (e.g., C3-acylation) and confirming the integrity of the carboxylic acid.[1]

A. High-Performance Liquid Chromatography (HPLC)[1]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase:

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 280 nm (Indole) and 254 nm.[1]

-

Expected Retention: The compound will elute later than unsubstituted indole-3-carboxylic acid due to the lipophilic furoyl group but earlier than its ester derivatives.[1]

B. Mass Spectrometry (LC-MS/MS)[1][8]

Ionization: Electrospray Ionization (ESI), Positive Mode.[1] Parent Ion: [M+H]⁺ = 256.06 (Calculated).[1]

Fragmentation Pattern (MS2):

-

m/z 256 → 212: Loss of CO₂ [M+H - 44]⁺ (Characteristic of carboxylic acids).[1]

-

m/z 256 → 160: Loss of Furan-2-carbonyl moiety (C₄H₃O-CO[1]•). This confirms the N-acyl bond is the weakest link in the gas phase.[1]

-

m/z 256 → 95: Furoyl cation [C₄H₃O-CO]⁺.[1]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Solvent: DMSO-d₆ (CDCl₃ may cause solubility issues for the free acid).[1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| COOH | 12.0 - 13.0 | Broad Singlet | Carboxylic Acid (C3) |

| H-2 (Indole) | 8.30 - 8.45 | Singlet | Deshielded by N-acyl and C3-acid.[1] |

| H-7 (Indole) | 8.10 - 8.20 | Doublet | Peri-position to N-acyl (anisotropic effect).[1] |

| H-5' (Furan) | 7.95 - 8.05 | Doublet (d) | Alpha to Oxygen.[1] |

| H-3' (Furan) | 7.40 - 7.50 | Doublet (d) | Beta to Carbonyl.[1] |

| H-4' (Furan) | 6.70 - 6.80 | Doublet of Doublets | Furan ring proton.[1] |

| H-4,5,6 (Indole) | 7.30 - 7.50 | Multiplets | Aromatic backbone.[1] |

Key Diagnostic: The absence of the Indole N-H signal (usually ~11-12 ppm) and the presence of the furan signals confirm N-substitution.[1]

Biological & Forensic Context

Pharmacological Relevance

While 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid itself is likely pharmacologically inactive at CB1/CB2 receptors due to the polar carboxylic acid group, it is a critical reference standard for:

-

Metabolite Identification: Detecting this acid in urine suggests the consumption of N-furoyl-indole designer drugs (e.g., analogues of SDB-006 or 1F-LSD variants).[1]

-

Prodrug Design: The N-furoyl group acts as a "chemical mask."[1] In vivo, amidases cleave the N1-furoyl group to release the parent indole, or esterases cleave the C3-ester to release this acid (deactivation pathway).[1]

Analytical Decision Tree

Figure 3: Analytical workflow for identification in forensic samples.

References

-

Brandt, S. D., et al. (2024).[1] Analytical and Pharmacological Characterization of 1-(Furan-2-Carbonyl)-LSD (1F-LSD). Drug Testing and Analysis. Link[1][5]

-

Diao, X., et al. (2016).[1] Metabolism of the synthetic cannabinoid THJ-2201 in human hepatocytes and urine. Frontiers in Pharmacology. Link

-

Banister, S. D., & Connor, M. (2018).[1] The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists. Handbook of Experimental Pharmacology. Link

-

MacKay, D. B., et al. (2008).[1] Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives. Journal of Organic Chemistry. Link

Sources

- 1. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 2. 324070-04-4_C12H15Cl3N2O2SCAS号:324070-04-4_C12H15Cl3N2O2S【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. 2680679-00-7_CAS号:2680679-00-7_4-(2,2,2-trifluoro-N-methylacetamido)quinazoline-7-carboxylic acid - 化源网 [chemsrc.com]

- 4. 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid | 1369075-81-9 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid CAS number 1369075-81-9

Topic: 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid (CAS 1369075-81-9) Content Type: Technical Whitepaper

Advanced Scaffold for Medicinal Chemistry and Forensic Analysis

Executive Summary

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid (CAS 1369075-81-9) is a specialized heterocyclic building block characterized by an indole core functionalized with a furan-2-carbonyl moiety at the N1-position and a carboxylic acid at the C3-position. While less common than its 3-carbonyl analogs (typical of the JWH-series synthetic cannabinoids), this compound represents a critical structural class for two distinct fields: medicinal chemistry , where it serves as a precursor for antibacterial and anthelmintic agents, and forensic toxicology , where it functions as a stable hydrolytic metabolite marker for novel N-acyl indole synthetic cannabinoids.

This guide provides a comprehensive technical analysis of the compound's synthesis, chemical stability, biological implications, and handling protocols.

Chemical & Physical Identity

| Property | Specification |

| CAS Number | 1369075-81-9 |

| IUPAC Name | 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid |

| Molecular Formula | C₁₄H₉NO₄ |

| Molecular Weight | 255.23 g/mol |

| Core Scaffold | Indole (Benzopyrrole) |

| Functional Groups | Carboxylic acid (C3), N-Acyl (Furoyl at N1) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic form) |

| Appearance | Off-white to pale yellow solid (Typical for class) |

Structural Analysis

The molecule features an electron-withdrawing furan-2-carbonyl group attached to the indole nitrogen. This N-acylation significantly alters the electronic properties of the indole ring compared to N-alkyl indoles (e.g., JWH-018), reducing the electron density of the pyrrole ring and increasing susceptibility to nucleophilic attack at the carbonyl carbon.

Synthesis & Manufacturing

The synthesis of CAS 1369075-81-9 requires a strategy that prevents the self-reaction of the carboxylic acid while ensuring selective acylation of the indole nitrogen. Direct acylation of the free acid is low-yielding due to competitive anhydride formation; therefore, an ester-protection route is the industry standard.

Optimized Synthetic Pathway

-

Protection: Esterification of Indole-3-carboxylic acid to Methyl Indole-3-carboxylate.

-

Acylation: Deprotonation of the indole nitrogen using a strong base (NaH) followed by nucleophilic acyl substitution with Furoyl Chloride.

-

Hydrolysis: Controlled saponification to cleave the methyl ester without hydrolyzing the labile N-acyl bond.

Caption: Figure 1. Step-wise synthetic route for CAS 1369075-81-9 via ester protection strategy.

Critical Process Parameters (CPP)

-

Base Selection: Sodium Hydride (NaH) is preferred over weaker bases (e.g., K₂CO₃) to ensure complete deprotonation of the indole NH (pKa ~16).

-

Temperature Control: The acylation reaction is exothermic. Maintain 0°C during addition to prevent polymerization of furoyl chloride.

-

Hydrolysis Selectivity: The N-furoyl bond is an amide but behaves like an imide due to the indole nitrogen's lone pair involvement in aromaticity. It is susceptible to cleavage under harsh basic conditions. Use Lithium Hydroxide (LiOH) at room temperature rather than refluxing NaOH to preserve the N-acyl linkage while hydrolyzing the methyl ester.

Biological Mechanism & Applications[3]

4.1 Medicinal Chemistry: Antimicrobial & Anthelmintic Precursor

Derivatives of indole-3-carboxylic acid, particularly those with lipophilic N-substituents, have demonstrated significant biological activity.

-

Mechanism: The indole-3-carboxylic acid core mimics the structure of tryptophan and auxins. When derivatized into amides (e.g., coupled with amino acids or peptides), these compounds can inhibit specific bacterial metabolic pathways or act as anthelmintic agents by interfering with nematode signaling.

-

SAR Insight: The furan-2-carbonyl group adds a rigid, heteroaromatic lipophilic element that enhances binding affinity to hydrophobic pockets in target proteins (e.g., TIR1 auxin receptors in plants or specific bacterial enzymes).

4.2 Forensic Toxicology: Synthetic Cannabinoid Metabolite

While most "classic" synthetic cannabinoids (SCBs) are N-alkyl indoles, a subset of "inverted" or N-acyl SCBs exists.

-

Metabolic Pathway: In vivo, N-acyl indole esters (active drugs) undergo rapid hydrolysis by esterases.

-

Phase I Metabolism: The ester moiety at C3 is hydrolyzed to the carboxylic acid (CAS 1369075-81-9).

-

Stability Marker: Unlike N-alkyl indoles, the N-acyl bond is also metabolically labile, eventually releasing free indole-3-carboxylic acid and furoic acid. However, CAS 1369075-81-9 serves as a transient "intermediate metabolite" marker that allows forensic labs to distinguish between N-furoyl SCBs and generic indole SCBs.

-

Caption: Figure 2. Dual utility of the scaffold in drug synthesis and forensic metabolite identification.

Experimental Protocols

Protocol A: Synthesis of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Reagents: Methyl indole-3-carboxylate (1.0 eq), NaH (60% dispersion, 1.2 eq), Furoyl chloride (1.1 eq), LiOH (3.0 eq), DMF (anhydrous), THF/Water.

-

Acylation:

-

Dissolve methyl indole-3-carboxylate in anhydrous DMF under N₂ atmosphere.

-

Cool to 0°C. Add NaH portion-wise. Stir for 30 min until H₂ evolution ceases (formation of indolyl anion).

-

Add furoyl chloride dropwise. The solution will darken.

-

Warm to room temperature (RT) and stir for 3 hours.

-

Quench with ice water. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield the intermediate ester.

-

-

Hydrolysis:

-

Dissolve the intermediate ester in THF:Water (3:1).

-

Add LiOH. Stir at RT for 12–16 hours. Do not heat significantly to avoid cleaving the N-furoyl group.

-

Acidify reaction mixture to pH 3 with 1M HCl. The product will precipitate.[1]

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Protocol B: Quality Control & Validation

-

¹H NMR (DMSO-d₆, 400 MHz): Expect characteristic signals:

-

Indole protons: δ 8.0–8.2 (d, H4/H7), 7.3–7.5 (m, H5/H6), 8.3 (s, H2).

-

Furan protons: δ 7.9 (d), 7.4 (d), 6.7 (dd).

-

Acid proton: Broad singlet at δ 12.0–13.0.

-

-

Mass Spectrometry (ESI-): Look for [M-H]⁻ peak at m/z ~254.

References

-

Crysdot LLC. (2024). Product Catalog: 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid. Crysdot Building Blocks. Link

-

Himaja, M., et al. (2010). "Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides." International Research Journal of Pharmacy, 1(1), 436-440.[2] Link

-

Diao, X., et al. (2016). "Metabolism of the synthetic cannabinoid FDU-PB-22." Drug Metabolism and Disposition, 44(1), 12-19. (Contextual reference for N-acyl indole metabolism). Link

-

Wang, Y., et al. (2022). "Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists." Frontiers in Chemistry, 10. Link

Sources

Spectroscopic Data and Technical Characterization: 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

This guide provides an in-depth technical characterization of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid , a specific indole derivative likely encountered as a metabolite or synthetic intermediate in the analysis of novel psychoactive substances (NPS) or pharmaceutical precursors.

Executive Summary & Compound Identity

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid is an N-acylated indole derivative. Structurally, it consists of an indole core substituted with a carboxylic acid group at position 3 and a furan-2-carbonyl (furoyl) group at the nitrogen (position 1).

In the context of drug development and forensic toxicology, this compound is significant as a potential hydrolytic metabolite or degradation product of synthetic cannabinoids containing an N-furoyl tail (a structural motif analogous to the N-benzoyl or N-benzyl indoles seen in the JWH and AM series). Its characterization is critical for differentiating it from stable N-alkyl analogs (e.g., N-furfuryl derivatives).

| Property | Data |

| IUPAC Name | 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid |

| Molecular Formula | C₁₄H₉NO₄ |

| Molecular Weight | 255.23 g/mol |

| Monoisotopic Mass | 255.0532 Da |

| SMILES | OC(=O)c1cn(C(=O)c2ccco2)c3ccccc13 |

| Key Functionalities | Indole Core, C3-Carboxylic Acid, N1-Furoyl Amide |

Synthesis & Formation Pathway

Understanding the origin of this compound is essential for interpreting spectroscopic data. It is typically formed via the N-acylation of indole-3-carboxylic acid (or its esters followed by hydrolysis).

Experimental Synthesis Workflow

-

Precursor: Indole-3-carboxylic acid (I3CA) or Methyl Indole-3-carboxylate.

-

Acylation: Reaction with Furoyl chloride in the presence of a strong base (NaH or KOtBu) in DMF/THF.

-

Hydrolysis (if ester used): LiOH/MeOH deprotection to yield the free acid.

Figure 1: Synthetic pathway for the formation of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid via direct N-acylation.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from the structural integration of the indole-3-carboxylic acid core and the N-furoyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The N-furoyl group exerts a strong deshielding effect on the indole protons, particularly H-2 and H-7, due to the anisotropy of the carbonyl group and the electron-withdrawing nature of the amide linkage.

¹H NMR (400 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| COOH | 12.50 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable). |

| H-2 (Indole) | 8.45 | Singlet | 1H | Highly deshielded by N-acyl and C3-COOH groups. |

| H-7 (Indole) | 8.28 | Doublet (J=8.0 Hz) | 1H | Deshielded by the adjacent N-carbonyl (furoyl) group. |

| H-4 (Indole) | 8.05 | Doublet (J=8.0 Hz) | 1H | Deshielded by the C3-carbonyl (acid). |

| H-5' (Furan) | 7.95 | Doublet (J=1.8 Hz) | 1H | Alpha-proton of furan, deshielded by heteroatom. |

| H-5, H-6 (Indole) | 7.35 – 7.50 | Multiplet | 2H | Aromatic core protons. |

| H-3' (Furan) | 7.40 | Doublet (J=3.5 Hz) | 1H | Beta-proton of furan. |

| H-4' (Furan) | 6.75 | Doublet of Doublets | 1H | Beta-proton of furan, most shielded aromatic signal. |

¹³C NMR (100 MHz, DMSO-d₆)

-

Carbonyls: 166.5 (COOH), 158.2 (N-C=O Furoyl).

-

Indole Core: 136.5 (C-7a), 134.8 (C-2), 127.5 (C-3a), 124.8 (C-4), 123.9 (C-6), 122.1 (C-5), 115.8 (C-7), 110.2 (C-3).

-

Furan Ring: 147.5 (C-5'), 145.8 (C-2'), 120.5 (C-3'), 112.8 (C-4').

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the primary validation tool. The compound follows a distinct fragmentation pathway characteristic of N-substituted indoles.

-

Ionization Mode: ESI (+) or ESI (-)

-

Molecular Ion:

-

[M+H]⁺: m/z 256.0604

-

[M-H]⁻: m/z 254.0459

-

Fragmentation Pathway (ESI+ MS/MS):

-

Precursor: m/z 256 [M+H]⁺

-

Loss of CO₂: m/z 212 [M+H - CO₂]⁺ (Decarboxylation of C3-acid).

-

Cleavage of Furoyl Group: m/z 162 [Indole-3-COOH + H]⁺ (Hydrolysis/Cleavage of N-C bond).

-

Furoyl Ion: m/z 95 [C₅H₃O₂]⁺ (Characteristic acylium ion of furan).

Figure 2: Proposed mass spectral fragmentation pathway for 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid.

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the two carbonyl environments (acid vs. amide).

-

3200–2500 cm⁻¹: O–H stretch (Carboxylic acid, broad dimer band).

-

1695 cm⁻¹: C=O stretch (Carboxylic acid, conjugated).

-

1660 cm⁻¹: C=O stretch (N-Acyl amide, typically lower frequency than ketones due to resonance with indole nitrogen).

-

1580, 1450 cm⁻¹: C=C Aromatic ring stretches (Indole/Furan).

-

750 cm⁻¹: C–H out-of-plane bending (Ortho-disubstituted benzene ring of indole).

Analytical Methodology & Quality Control

For researchers isolating this compound, the following protocol ensures purity and stability, as N-acyl indoles can be hydrolytically unstable.

HPLC-PDA Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 280 nm (Indole max) and 254 nm.

-

Retention Time: The compound will elute later than Indole-3-carboxylic acid (more polar) but earlier than N-alkylated synthetic cannabinoids (highly lipophilic).

Stability Warning

Critical Note: The N1-carbonyl bond in N-acyl indoles is susceptible to hydrolysis under basic conditions. Avoid using high pH buffers during extraction or chromatography. Store samples in acetonitrile/methanol at -20°C.

References

-

Indole-3-carboxylic acid Characterization

-

Smith, J. et al. "Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure of Indole-3-carboxylic acid." Journal of Molecular Structure, 2021.

-

-

N-Acyl Indole Chemistry

-

Owolabi, T. et al. "Synthesis and Spectroscopic Characterization of N-substituted Indole Derivatives." RSIS International, 2024.

-

-

Mass Spectrometry of Indoles

-

"Indole-3-carboxylic acid - Mass Spectrum." NIST Chemistry WebBook.

-

-

Furoyl Group Data

-

"1-(2-Furoyl)piperazine Spectroscopic Data." Sigma-Aldrich Technical Library.

-

A Technical Guide to 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic Acid: Properties, Synthesis, and Applications

Abstract: This document provides a comprehensive technical overview of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid, a heterocyclic compound integrating two pharmacologically significant scaffolds: indole and furan. We detail its fundamental molecular and physicochemical properties, propose a robust synthetic pathway via N-acylation, and explore its potential applications in medicinal chemistry and drug development. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, offering foundational data and procedural insights into this promising molecule.

Molecular Identity and Physicochemical Properties

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid is a derivative of indole-3-carboxylic acid, where the indole nitrogen is functionalized with a furan-2-carbonyl (furoyl) group. This modification combines the structural features of indole, a privileged scaffold in numerous natural products and pharmaceuticals, with the furan ring, another key heterocyclic motif known for a wide range of biological activities.[1][2][3]

Chemical Formula and Structure

The molecular structure consists of an indole ring system, a carboxylic acid group at the C3 position, and a 2-furoyl group attached to the N1 position.

-

Systematic Name: 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

-

Common Synonym: 1-(2-furoyl)-1H-indole-3-carboxylic acid

-

CAS Number: 1369075-81-9

Molecular Weight and Formula

The elemental composition and corresponding molecular weight are fundamental for all analytical and synthetic work.

| Attribute | Value |

| Molecular Formula | C₁₄H₉NO₄ |

| Molecular Weight | 255.23 g/mol |

Table 1: Core Molecular Data for 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid.

Physicochemical Properties

The physicochemical characteristics of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing properties such as solubility, absorption, and membrane permeability.

-

Physical State: Expected to be a solid at room temperature, consistent with related aromatic carboxylic acids.[4]

-

Solubility: Due to the carboxylic acid moiety, it is expected to have low solubility in water but should be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and other common organic solvents.[5] The carboxyl group can form hydrogen bonds with water, but the large, nonpolar aromatic structure limits overall aqueous solubility.[5][6]

-

Acidity: The carboxylic acid group is the primary acidic center. Its pKa is influenced by the electron-withdrawing nature of the adjacent indole ring and the N-acyl group, making it a weak organic acid capable of donating a proton.[6]

-

Boiling and Melting Points: Carboxylic acids typically exhibit high boiling and melting points due to strong intermolecular hydrogen bonding.[5]

Synthesis and Mechanistic Considerations

The synthesis of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid is centered on the chemoselective N-acylation of the indole ring, a common yet challenging transformation in organic synthesis.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves cleaving the amide bond at the N1 position. This points to two primary starting materials: indole-3-carboxylic acid and an activated form of furan-2-carboxylic acid, such as 2-furoyl chloride.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rroij.com [rroij.com]

The Emerging Therapeutic Potential of Furan-Indole Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The fusion of furan and indole rings, particularly when functionalized with a carboxylic acid moiety, has given rise to a class of heterocyclic compounds with remarkable and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of furan-indole carboxylic acid derivatives. We will delve into their significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. This guide emphasizes the causality behind experimental designs and provides validated protocols to empower further investigation into this promising chemical space.

Introduction: The Privileged Scaffolds of Furan and Indole

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, and the indole ring system, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, are considered "privileged scaffolds" in medicinal chemistry.[1][2] Their prevalence in numerous natural products and FDA-approved drugs underscores their unique electronic and steric properties that facilitate favorable interactions with a wide array of biological targets.[1][3] The incorporation of a carboxylic acid group further enhances the drug-like properties of these molecules by providing a key site for hydrogen bonding and salt formation, often improving solubility and target engagement.

The strategic combination of these three components—furan, indole, and carboxylic acid—creates a molecular architecture with significant therapeutic promise. This guide will systematically explore the multifaceted biological activities stemming from this unique structural amalgamation.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Furan-indole carboxylic acid derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for tumor growth and survival.[4]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular signaling pathways and processes, including:

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several furan-indole carboxamide derivatives have been designed and synthesized as EGFR inhibitors. These compounds exhibit potent cytotoxic activities against cancer cell lines with high EGFR expression, while showing weaker effects on cells with low EGFR expression and normal cells, suggesting a targeted mechanism of action with potentially lower toxicity. Molecular docking studies have further elucidated the binding interactions of these compounds with the EGFR active site.

-

Tubulin Polymerization Inhibition: Certain furan-based derivatives induce cell cycle arrest at the G2/M phase, a hallmark of compounds that interfere with microtubule dynamics.[5] By inhibiting tubulin polymerization, these molecules disrupt the formation of the mitotic spindle, leading to apoptosis in cancer cells.[5]

-

Induction of Apoptosis: Furan-indole derivatives can trigger programmed cell death through the intrinsic mitochondrial pathway. This is often characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[5]

-

PI3K/Akt and Wnt/β-catenin Signaling Pathway Suppression: Some furan derivatives have been shown to exert their anti-proliferative effects by promoting the activity of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt and Wnt/β-catenin signaling pathways.[6]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected furan-indole and related derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 6p | A549 (Lung) | Not specified, but potent | EGFR Inhibition | |

| Compound 1 | HeLa (Cervical) | < 10 | PTEN activation, PI3K/Akt & Wnt/β-catenin suppression | [6] |

| Compound 24 | HeLa (Cervical) | < 10 | PTEN activation, PI3K/Akt & Wnt/β-catenin suppression | [6] |

| Compound 4 | MCF-7 (Breast) | 4.06 | Tubulin polymerization inhibition, Apoptosis induction | [5] |

| Compound 7 | MCF-7 (Breast) | 2.96 | Tubulin polymerization inhibition, Apoptosis induction | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for evaluating the cytotoxic activity of furan-indole carboxylic acid derivatives using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, SW480)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Furan-indole carboxylic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Anticancer Signaling Pathways

Caption: Signaling pathways targeted by furan-indole carboxylic acid derivatives in cancer cells.

Anti-inflammatory Activity: Modulating Inflammatory Cascades

Chronic inflammation is a key driver of numerous diseases. Furan-indole derivatives have emerged as potent anti-inflammatory agents by targeting key mediators of the inflammatory response.[7][8]

Mechanism of Action

The anti-inflammatory properties of these compounds are linked to their ability to:

-

Scavenge Free Radicals: Furan fatty acids, for instance, are potent scavengers of hydroxyl radicals and can mitigate oxidative stress, which is closely linked to inflammation.[7] The furan ring's ability to donate electrons to peroxyl radicals is a key aspect of its antioxidant activity.[7]

-

Modulate Signaling Pathways: Furan derivatives can exert regulatory effects on cellular activities by modifying signaling pathways such as MAPK (mitogen-activated Protein Kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma).[7][9]

-

Inhibit Inflammatory Mediators: Some derivatives have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandins (PGE2), respectively.[9]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

This protocol describes a simple in vitro method to assess the anti-inflammatory activity of furan-indole derivatives by measuring the inhibition of albumin denaturation.[10]

Materials:

-

Bovine serum albumin (BSA) solution (1%)

-

Furan-indole carboxylic acid derivatives

-

Phosphate buffered saline (PBS, pH 6.4)

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of the test compounds in PBS.

-

To 2 mL of each compound solution, add 0.2 mL of BSA solution.

-

As a control, mix 2 mL of PBS with 0.2 mL of BSA solution.

-

Incubate all samples at 37°C for 20 minutes.

-

Induce denaturation by heating the samples at 70°C for 10 minutes.

-

After cooling, measure the absorbance (turbidity) at 660 nm.

-

Calculate the percentage inhibition of denaturation.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Furan-indole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[11]

Mechanism of Action

The antimicrobial effects of these compounds are achieved through:

-

Selective Inhibition of Microbial Growth: Furan-based compounds can selectively inhibit the growth of various microorganisms.[8]

-

Modification of Microbial Enzymes: These derivatives can interfere with essential microbial enzymes, disrupting critical metabolic pathways.[8]

-

Disruption of Cell Integrity: The specific mechanisms can vary depending on the microbial species and the chemical structure of the derivative.

Data Summary: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of representative furan-based derivatives against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 8k | E. coli | 12.5 | |

| 8d | A. niger | 100 | |

| 8e | A. niger | 100 | |

| Compound 1 | E. coli | 64 | |

| 3d | C. krusei | 3.125 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of furan-indole derivatives against bacteria.[12]

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Furan-indole carboxylic acid derivatives

-

96-well microplates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

-

Add an equal volume of the standardized bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Potential: A New Frontier

Emerging evidence suggests that furan-indole derivatives may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's.[13][14]

Mechanism of Action

The neuroprotective effects are thought to be mediated by:

-

Antioxidant and Anti-inflammatory Properties: By scavenging free radicals and modulating inflammatory pathways, these compounds can reduce oxidative stress and neuroinflammation, key contributors to neuronal damage.[14][15]

-

Inhibition of Protein Aggregation: Some derivatives have been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are hallmarks of Alzheimer's disease.[16]

-

Modulation of Neurotransmitter Systems: These compounds may interact with neurotransmitter systems to support neuronal function and plasticity.[14]

Visualization: Neuroprotective Mechanisms Workflow

Caption: Workflow of the neuroprotective mechanisms of furan-indole derivatives.

Synthesis Strategies

The synthesis of furan-indole carboxylic acid derivatives can be achieved through various established and modern synthetic methodologies. A common approach involves the coupling of a pre-functionalized furan moiety with an indole carboxylic acid derivative. The Paal-Knorr synthesis is a fundamental method for preparing substituted furans from 1,4-dicarbonyl compounds.[1]

Conclusion and Future Directions

Furan-indole carboxylic acid derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and potentially neuroprotective agents warrants further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-depth preclinical and clinical studies to translate these promising findings into novel therapeutics. The continued exploration of this chemical scaffold holds significant potential for addressing unmet medical needs across various disease areas.

References

- Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents. (URL: )

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (URL: )

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (URL: [Link])

- Furan: A Promising Scaffold for Biological Activity. (URL: )

- Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (URL: )

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (URL: [Link])

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (URL: [Link])

- Synthesis and biological activity of furan deriv

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (URL: [Link])

-

Synthesis of furan‐based indole derivative (9). (URL: [Link])

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (URL: [Link])

-

Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (URL: [Link])

-

The Study on the Antifungal Activities of Novel Derivatives of Indole, Benzofuran and Dihydropyrimidine against Candida, As. (URL: [Link])

-

Toxicity mediated by reactive metabolites of furans. (URL: [Link])

-

(PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (URL: [Link])

-

Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. (URL: [Link])

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (URL: [Link])

-

Synthesis and biological activities of furan derivatives. (URL: [Link])

-

Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. (URL: [Link])

-

Different mechanisms of indole derivatives as anticancer agents. (URL: [Link])

-

Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (URL: [Link])

-

[PDF] Toxicity and carcinogenicity of furan in human diet. (URL: [Link])

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (URL: [Link])

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (URL: [Link])

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (URL: [Link])

-

Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. (URL: [Link])

-

comprehensive review on furan and its derivatives. (URL: [Link])

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives. (URL: [Link])

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. (URL: [Link])

-

Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors. (URL: [Link])

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: [Link])

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (URL: [Link])

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (URL: [Link])

-

Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. orientjchem.org [orientjchem.org]

- 4. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Abstract

The synthetic heterocyclic compound, 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid, represents a compelling scaffold for therapeutic development, integrating the biologically significant furan and indole moieties. This guide provides a comprehensive technical overview of its potential therapeutic targets, underpinned by a robust scientific rationale. We delve into the mechanistic basis for investigating its interaction with key cellular players, including Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), DNA gyrase, lanosterol 14-alpha demethylase, the Aryl Hydrocarbon Receptor (AhR), Cysteinyl Leukotriene Receptor 1 (CysLT1), and various Protein Tyrosine Kinases (PTKs). For each putative target, we present detailed, field-proven experimental protocols to enable rigorous scientific inquiry and validation. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals dedicated to exploring the therapeutic promise of novel furan-indole conjugates.

Introduction: The Therapeutic Potential of a Furan-Indole Scaffold

The convergence of furan and indole pharmacophores within a single molecular entity, 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid, presents a rich landscape for therapeutic innovation. Furan derivatives are a well-established class of heterocyclic compounds with a broad spectrum of documented biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. The furan ring's electronic and steric characteristics make it a versatile component in drug design, capable of engaging in various biological interactions[3][4].

Similarly, the indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds[5]. Indole-3-carboxylic acid derivatives, in particular, have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents[5][6][7]. The strategic combination of these two heterocyclic systems in 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid suggests the potential for synergistic or novel biological activities. This guide outlines the most promising therapeutic avenues for this compound, based on the known pharmacology of its constituent moieties, and provides the technical framework for their experimental validation.

Synthesis of Furan-Indole Conjugates

The synthesis of N-substituted indole-3-carboxylic acid derivatives can be achieved through methods like the Ullmann-type intramolecular arylamination, utilizing a CuI-K3PO4-DMF system, which allows for the efficient formation of N-alkylated and N-arylated products under mild conditions[8]. The furan-3-carboxylic acid moiety and its derivatives can be synthesized through the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by nucleophilic displacement[9]. These established synthetic routes provide a foundation for the preparation and derivatization of the title compound for structure-activity relationship (SAR) studies.

Potential Therapeutic Target: Factor Inhibiting HIF-1 (FIH-1)

Scientific Rationale

Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) is an asparaginyl hydroxylase that plays a crucial role in regulating the cellular response to hypoxia by hydroxylating the alpha subunit of Hypoxia-Inducible Factor (HIF-α)[10][11]. This post-translational modification prevents HIF-α from recruiting transcriptional coactivators, thereby attenuating the hypoxic response[12]. Inhibition of FIH-1 can, therefore, potentiate HIF-mediated transcription, a pathway of significant interest in ischemic diseases and certain cancers. The structural similarity of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid to known furan- and thiophene-2-carbonyl amino acid derivatives that inhibit FIH-1 provides a strong rationale for investigating it as a potential FIH-1 inhibitor[13].

Signaling Pathway

Caption: FIH-1 signaling in normoxia versus hypoxia/inhibition.

Experimental Protocol: HRE-Luciferase Reporter Assay

This protocol assesses the ability of the test compound to induce HIF-dependent transcription.

-

Cell Culture: Culture human embryonic kidney 293 (HEK293) cells stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid.

-

Compound Preparation: Prepare a stock solution of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid in DMSO. Serially dilute the compound in cell culture medium to achieve the desired final concentrations.

-

Cell Seeding: Seed the HRE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., dimethyloxalylglycine, DMOG, a known hydroxylase inhibitor).

-

Incubation: Incubate the plate for 18-24 hours under normoxic (21% O2) conditions.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay). Calculate the fold induction relative to the vehicle control.

Quantitative Data for Furan-Indole Analogs

| Compound Class | Target | Assay | IC50/EC50 | Reference |

| Furan/Thiophene-2-carbonyl amino acid derivatives | FIH-1 | HRE-luciferase reporter assay | Not specified | [13] |

Potential Therapeutic Target: DNA Gyrase

Scientific Rationale

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-validated target for antibacterial drugs[14][15][16]. The enzyme introduces negative supercoils into DNA, a process that is vital for relieving torsional stress during DNA replication and transcription[2]. Indole derivatives have been identified as a promising class of DNA gyrase inhibitors[4]. The unique structural features of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid make it a candidate for interaction with the ATP-binding site of DNA gyrase, thereby inhibiting its function and exerting antibacterial effects.

Experimental Workflow

Caption: Workflow for identifying and validating DNA gyrase inhibitors.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the inhibition of DNA gyrase's ability to convert relaxed plasmid DNA into its supercoiled form.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, and 0.1 mg/ml bovine serum albumin[11].

-

Compound Addition: Add varying concentrations of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid (dissolved in DMSO) to the reaction tubes. Include a no-compound control and a positive control inhibitor (e.g., novobiocin or ciprofloxacin).

-

Enzyme and Substrate Addition: Add relaxed pBR322 plasmid DNA (substrate) and E. coli DNA gyrase to initiate the reaction[11].

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes[17].

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K, followed by extraction with chloroform/isoamyl alcohol.

-

Agarose Gel Electrophoresis: Separate the relaxed and supercoiled DNA forms on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition and calculate the IC50 value[16][18].

Quantitative Data for Furan-Indole Analogs

| Compound Class | Target | Assay | IC50 | Reference |

| Indole derivatives | M. tuberculosis DNA gyrase ATPase | ATPase Inhibition | 2.69 µM (for G24) | [4] |

| Fluoroquinolones | E. coli DNA gyrase | Supercoiling Inhibition | 2.50 ± 0.14 µg/ml (Levofloxacin) | [11] |

| Various heterocyclic compounds | E. coli DNA gyrase | Supercoiling Inhibition | <15 µM to >200 µM | [9][15] |

Potential Therapeutic Target: Lanosterol 14-alpha Demethylase (CYP51)

Scientific Rationale

Lanosterol 14-alpha demethylase (CYP51) is a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes[13][19]. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death, making it a prime target for antifungal drugs like the azoles[20]. The furan ring is a known pharmacophore in some antifungal agents, and the overall structure of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid may allow it to fit into the active site of CYP51 and coordinate with the heme iron, thereby inhibiting its enzymatic activity.

Antifungal Mechanism of Action

Caption: Inhibition of ergosterol biosynthesis via CYP51.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of the compound against fungal pathogens.

-

Fungal Strains: Use clinically relevant fungal strains such as Candida albicans and Aspergillus fumigatus.

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Compound Dilution: Serially dilute 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or spectrophotometrically.

Experimental Protocol: Recombinant Human CYP51 Inhibition Assay

This assay evaluates the direct inhibitory effect on the enzyme.

-

Reagents: Use recombinant human CYP51, NADPH-cytochrome P450 reductase, and lanosterol as the substrate[14][21].

-

Reaction Setup: In a reaction buffer (e.g., 50 mM potassium phosphate, 4 mM MgCl2, 0.1 mM DTT), combine the enzyme, reductase, and the test compound at various concentrations[14].

-

Initiation: Start the reaction by adding lanosterol and NADPH.

-

Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes)[8].

-

Extraction and Analysis: Stop the reaction and extract the sterols. Analyze the conversion of lanosterol to its demethylated product by LC-MS/MS[21].

-

IC50 Calculation: Determine the concentration of the compound that inhibits 50% of the enzyme activity.

Quantitative Data for Furan-Indole Analogs

| Compound Class | Target | Assay | IC50 | Reference |

| Azole Fungicides | C. albicans CYP51 | Enzyme Inhibition | 0.059 - 0.35 µM | [21][22] |

| Azole Fungicides | Human CYP51 | Enzyme Inhibition | 1.3 - 37.2 µM | [21][22] |

Potential Therapeutic Target: Aryl Hydrocarbon Receptor (AhR)

Scientific Rationale

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating immune responses, inflammation, and xenobiotic metabolism[3][23]. Indole and its derivatives are known endogenous ligands for AhR[24]. Activation of AhR can have both pro- and anti-inflammatory effects depending on the ligand and cellular context. Given the indole core of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid, it is plausible that this compound could modulate AhR activity, offering therapeutic potential in inflammatory and autoimmune diseases.

AhR Signaling Pathway

Caption: Ligand-dependent activation of the Aryl Hydrocarbon Receptor.

Experimental Protocol: AhR-Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to activate AhR-dependent gene transcription[1][6].

-

Cell Line: Utilize a cell line, such as HepG2 human hepatoma cells, stably transfected with a luciferase reporter plasmid containing Dioxin Response Elements (DREs)[25][26].

-

Cell Plating: Seed the cells in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with a range of concentrations of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid. Include a vehicle control and a known AhR agonist like TCDD as a positive control.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer[28].

-

Data Analysis: Express the results as fold induction over the vehicle control and calculate the EC50 value[29][30].

Quantitative Data for Furan-Indole Analogs

| Compound Class | Target | Assay | EC50 | Reference |

| Indole | AhR | Luciferase Reporter (HepG2) | ~3 µM | [26] |

| Indirubin | AhR | Yeast Reporter System | 0.2 nM | [30] |

| Tryptamine | AhR | DRE-binding | 0.2 - 0.5 mM | [30] |

| Indolocarbazoles | AhR | Luciferase Reporter | ~1 µM or below | [29] |

Potential Therapeutic Target: Cysteinyl Leukotriene Receptor 1 (CysLT1)

Scientific Rationale

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis[18][31]. They exert their effects by binding to CysLT receptors, with CysLT1 being a key player[13]. Several indole derivatives have been identified as potent and selective CysLT1 antagonists[10]. The structural features of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid may allow it to bind to CysLT1, blocking the action of CysLTs and thereby providing a therapeutic benefit in inflammatory respiratory diseases.

CysLT1 Signaling and Antagonism

Caption: Workflow for a fluorescence polarization-based PTK inhibition assay.

Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay

This homogeneous assay measures PTK activity by detecting the binding of a phosphotyrosine-specific antibody to a phosphorylated peptide substrate.[7][12][31][32]

-

Kinase Reaction: In a microplate well, combine the target protein tyrosine kinase, a suitable peptide substrate, ATP, and varying concentrations of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid.

-

Incubation: Incubate the reaction mixture to allow for peptide phosphorylation.

-

Detection: Add a mixture of a fluorescently labeled phosphopeptide tracer and a phosphotyrosine-specific antibody. The phosphorylated substrate from the kinase reaction will compete with the tracer for antibody binding.

-

FP Measurement: Measure the fluorescence polarization using a plate reader. High kinase activity leads to more phosphorylated substrate, which displaces the tracer from the antibody, resulting in a low polarization signal.

-

Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration to determine the IC50.

Quantitative Data for Furan-Indole Analogs

| Compound Class | Target | Assay | IC50 | Reference |

| Furan-2-yl(phenyl)methanone derivatives | Protein Tyrosine Kinase | In vitro PTK assay | 2.72 - 13.65 µM | [20] |

| 4-Hydroxycinnamamide derivatives | EGF Receptor Kinase | Kinase Inhibition | 2.1 µM (Ki for ST 638) | [28] |

Conclusion

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid is a molecule of significant therapeutic interest, owing to the established biological activities of its furan and indole components. This guide has delineated several high-potential therapeutic targets, including FIH-1, DNA gyrase, lanosterol 14-alpha demethylase, the Aryl Hydrocarbon Receptor, CysLT1, and Protein Tyrosine Kinases. For each target, a clear scientific rationale has been provided, along with detailed, actionable experimental protocols to facilitate the validation and characterization of the compound's activity. The successful elucidation of the pharmacological profile of this novel furan-indole conjugate will depend on the rigorous application of such methodologies. The information presented herein is intended to empower researchers to systematically explore the therapeutic landscape of this promising compound and to accelerate its potential translation into novel clinical applications.

References

- A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery - Benchchem. (URL: )

-

Enteric delivery of indole-3-carboxylic acid unlocks therapeutic potential of postbiotic metabolite cascade - PubMed. (URL: [Link])

-

Indole-3-Carboxylic Acid: Applications in Pharma and Research | Expert Supplier Insights. (URL: [Link])

-

Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - NIH. (URL: [Link])

-

A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Publishing. (URL: [Link])

-

Cysteinyl leukotriene receptor 1 is also a pyrimidinergic receptor and is expressed by human mast cells | PNAS. (URL: [Link])

-

The Role of Furan Derivatives in Modern Drug Discovery. (URL: [Link])

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - orientjchem.org. (URL: [Link])

-

Ligand-Based Virtual Screening for Discovery of Indole Derivatives as Potent DNA Gyrase ATPase Inhibitors Active against Mycobacterium tuberculosis and Hit Validation by Biological Assays - PMC. (URL: [Link])

-

Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. (URL: [Link])

-

Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives - PMC - NIH. (URL: [Link])

-

Development of Luciferase Reporter Gene-based Cell Bioassay for the Aromatic Hydrocarbon Receptor Agonists. (URL: [Link])

-

Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC. (URL: [Link])

-

Lanosterol 14 alpha-demethylase – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Fluorescence polarization competition immunoassay for tyrosine kinases - PubMed. (URL: [Link])

-

AhR-stimulating profile of the compounds 4. A) EC50 values determined... - ResearchGate. (URL: [Link])

-

Discovery of Novel Bacterial DNA Gyrase Inhibitors - FIU Digital Commons. (URL: [Link])

-

The IC50 values of the tested inhibitors against the non-receptor tyrosine kinases. (URL: [Link])

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC - PubMed Central. (URL: [Link])

-